molecular formula C17H18N2O3 B240430 4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide

4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide

Cat. No. B240430
M. Wt: 298.34 g/mol
InChI Key: PWVVWEZDFAJOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide, also known as EMB-001, is a novel small molecule compound that has been developed for scientific research purposes. It belongs to the class of benzamide derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play an important role in regulating gene expression. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory properties, and 4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide may exert its effects through this mechanism.
Biochemical and Physiological Effects:
4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. 4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cells and tissues, making it an ideal candidate for in vitro and in vivo studies. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of 4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is its stability, which can be affected by various factors such as pH and temperature.

Future Directions

There are several future directions for the research and development of 4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide. One of the potential applications is in the treatment of cancer, where it may be used as a chemotherapeutic agent or in combination with other drugs. 4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide may also have potential applications in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis. Further studies are needed to fully understand the mechanism of action of 4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide and its potential therapeutic applications.
Conclusion:
In conclusion, 4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is a novel small molecule compound that has shown promising results in various preclinical studies. It has potential applications in the treatment of cancer, inflammation, and neurodegenerative disorders. 4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide inhibits the activity of HDACs, which may be responsible for its anti-cancer and anti-inflammatory properties. 4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments, but its stability is a limitation. Further studies are needed to fully understand the potential therapeutic applications of 4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide.

Synthesis Methods

The synthesis of 4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide involves the reaction of 4-aminobenzamide with methyl isocyanate and subsequent reaction with ethyl bromide. The final product is obtained after purification using column chromatography. The purity of 4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is confirmed using various analytical techniques such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has shown to have anti-inflammatory and anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

4-[(4-ethoxybenzoyl)amino]-N-methylbenzamide

InChI

InChI=1S/C17H18N2O3/c1-3-22-15-10-6-13(7-11-15)17(21)19-14-8-4-12(5-9-14)16(20)18-2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

PWVVWEZDFAJOEG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC

Origin of Product

United States

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